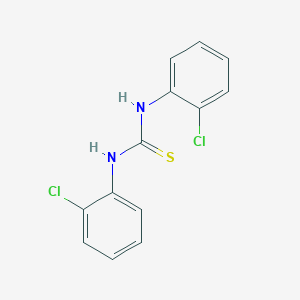

1,3-Bis(2-chlorophenyl)thiourea

概要

説明

1,3-Bis(2-chlorophenyl)thiourea is an organosulfur compound with the chemical formula C13H10Cl2N2S. It is a derivative of thiourea, where two chlorophenyl groups are attached to the nitrogen atoms of the thiourea moiety.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenyl)thiourea can be synthesized through the condensation of 2-chloroaniline with thiophosgene or isothiocyanates. The reaction typically involves the following steps:

-

Condensation with Thiophosgene

Reactants: 2-chloroaniline and thiophosgene.

Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.

Procedure: 2-chloroaniline is added dropwise to a solution of thiophosgene in dichloromethane, followed by stirring at room temperature for several hours.

-

Condensation with Isothiocyanates

Reactants: 2-chloroaniline and phenyl isothiocyanate.

Conditions: The reaction is performed in a solvent like ethanol or acetonitrile.

Procedure: 2-chloroaniline is mixed with phenyl isothiocyanate and heated under reflux for several hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Oxidation Reactions

Thiourea derivatives are susceptible to oxidation at the sulfur atom. For 1,3-bis(2-chlorophenyl)thiourea, oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions typically yields sulfinic or sulfonic acid derivatives. The reaction pathway involves sequential oxidation of the thiocarbonyl group (C=S) to sulfoxide (C-SO) and sulfone (C-SO₂) intermediates .

Example Reaction: Conditions:

- Solvent: Acetic acid or aqueous ethanol

- Temperature: 25–60°C

Reduction Reactions

Reduction of the thiourea moiety using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the C=S bond, generating substituted amines. This reaction is critical for synthesizing primary or secondary amine derivatives .

Example Reaction: Conditions:

- Solvent: Dry tetrahydrofuran (THF) or diethyl ether

- Temperature: 0–25°C

Substitution Reactions

The thiourea group participates in nucleophilic substitution, particularly at the sulfur atom. Reactions with alkyl halides or acyl chlorides yield S-alkyl or S-acyl derivatives. For instance, treatment with methyl iodide (CH₃I) produces S-methylated products .

Example Reaction: Conditions:

- Base: Triethylamine (Et₃N)

- Solvent: Dichloromethane (DCM)

Complexation with Metal Ions

The sulfur and nitrogen atoms in this compound act as donor sites, enabling coordination with transition metals like copper(I), zinc(II), and mercury(II). These complexes often exhibit enhanced biological activity .

Example Complexation: Conditions:

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound can undergo tautomerization or ring-forming reactions. For example, in the presence of hydrochloric acid (HCl), it may form dimeric structures via hydrogen bonding, as observed in its cis-cis configuration with chlorophenyl rings .

Structural Influence on Reactivity

The cis-cis configuration of the chlorophenyl rings (relative to the thiourea core) sterically hinders certain reactions, such as electrophilic substitution on the aromatic rings. Conversely, the electron-withdrawing chlorine atoms enhance the electrophilicity of the thiocarbonyl group, facilitating nucleophilic attacks at the sulfur atom .

Comparative Reactivity Table

Mechanistic Insights

- Oxidation : Proceeds via radical intermediates, with sulfur undergoing sequential oxygen insertion .

- Reduction : Hydride attack at the thiocarbonyl sulfur, leading to C=S bond cleavage .

- Metal Binding : Coordination occurs through sulfur (soft base) and nitrogen (hard base), favoring metals with mixed hard/soft preferences (e.g., Cu⁺) .

科学的研究の応用

Biological Applications

Anticancer Activity

1,3-Bis(2-chlorophenyl)thiourea exhibits significant anticancer properties. Studies have shown that thiourea derivatives can target specific molecular pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .

Antimicrobial Properties

The compound has also been tested for its antibacterial activity against several pathogens. In comparative studies, it showed comparable inhibition zones when tested against strains such as E. faecalis and P. aeruginosa, indicating its potential as an antimicrobial agent .

| Activity Type | Tested Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | Various cancer cell lines | 3-14 µM |

| Antimicrobial | E. faecalis, P. aeruginosa | 40-50 µg/mL |

Agricultural Applications

Thiourea derivatives are widely recognized for their roles in agriculture as herbicides and insecticides. Specifically, this compound has shown efficacy in pest control and plant growth regulation.

- Herbicidal Activity : The compound has been evaluated for its herbicidal properties, demonstrating effectiveness against various weed species.

- Insecticidal Activity : Studies indicate that it can inhibit the growth of certain insect pests, making it a valuable component in pest management strategies .

Material Science Applications

Thioureas are utilized in the synthesis of polymers and as rubber accelerators due to their ability to enhance material properties.

- Rubber Accelerators : this compound acts as an accelerator in rubber production, improving the vulcanization process.

- Dye Intermediates : The compound serves as an intermediate in dye synthesis, contributing to the production of various colorants used in textiles and other materials .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between chlorinated phenyl compounds and thiocyanate sources under controlled conditions. Characterization techniques such as X-ray crystallography have been employed to confirm the molecular structure and crystallography of this compound .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several thiourea derivatives, including this compound against human leukemia cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 1.5 µM, highlighting its potential for further development as an anticancer agent .

Case Study 2: Agricultural Application

In field trials assessing herbicidal effectiveness, formulations containing this compound demonstrated substantial weed suppression compared to untreated controls. This study supports the use of thioureas in integrated pest management strategies .

作用機序

The mechanism of action of 1,3-Bis(2-chlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of protein function. The pathways involved include:

-

Enzyme Inhibition

- The compound binds to the active site of enzymes, preventing substrate binding and catalysis.

- Common targets include proteases, kinases, and oxidoreductases.

-

Protein Binding

- The compound interacts with protein surfaces, affecting their stability and function.

- This can lead to changes in cellular signaling pathways and metabolic processes .

類似化合物との比較

1,3-Bis(2-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

-

1,3-Bis(4-chlorophenyl)thiourea

- Similar structure but with chlorine atoms at different positions.

- Exhibits different reactivity and biological activity.

-

1,3-Bis(2,4-dichlorophenyl)thiourea

- Contains additional chlorine atoms, leading to increased steric hindrance.

- Shows variations in chemical and biological properties.

-

1,3-Bis(2-methylphenyl)thiourea

- Methyl groups instead of chlorine atoms.

- Different electronic and steric effects, influencing its reactivity and applications .

生物活性

1,3-Bis(2-chlorophenyl)thiourea (BCPT) is an organosulfur compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₀Cl₂N₂S. It features two chlorophenyl groups attached to the nitrogen atoms of the thiourea moiety. Its synthesis typically involves the condensation of 2-chloroaniline with thiophosgene or isothiocyanates in organic solvents like dichloromethane or ethanol.

Antibacterial Activity

BCPT has demonstrated notable antibacterial properties against various strains of bacteria. A study reported its effectiveness against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for BCPT ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Efficacy of BCPT

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Salmonella typhi | 45 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

Antifungal Activity

BCPT has also been investigated for its antifungal properties. Research indicates that it exhibits activity against various fungal strains, although specific data on MIC values is limited compared to its antibacterial activity. Preliminary results suggest potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of BCPT has been explored in several studies. It has shown promising results against various cancer cell lines, including those associated with breast, prostate, and pancreatic cancers. The half-maximal inhibitory concentration (IC₅₀) values for BCPT derivatives ranged from 3 to 14 µM, indicating significant cytotoxic effects on cancer cells while sparing normal cells .

Table 2: Anticancer Activity of BCPT Derivatives

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of BCPT. For instance, a study evaluated its efficacy in reducing inflammation in mouse models. The results indicated that BCPT significantly reduced pain and inflammation without causing ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Anti-inflammatory Effects of BCPT

| Treatment Group | Dose (mg/kg) | Inflammation Score Reduction (%) |

|---|---|---|

| Control | - | - |

| Aspirin | 100 | 30 |

| Indomethacin | 100 | 35 |

| BCPT | 15 | 25 |

The biological activity of BCPT is attributed to its ability to inhibit specific enzymes and interfere with cellular signaling pathways involved in inflammation and cancer progression. Studies suggest that BCPT may modulate angiogenesis and apoptosis pathways, contributing to its anticancer effects .

特性

IUPAC Name |

1,3-bis(2-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJZLBYKUDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352088 | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-68-7 | |

| Record name | Di-2-chlorophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。